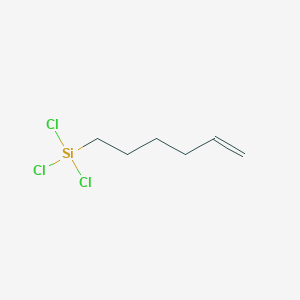

5-Hexenyltrichlorosilane

Vue d'ensemble

Description

5-Hexenyltrichlorosilane is a compound that is not directly mentioned in the provided papers, but its related compounds and reactions can be inferred from the studies on alkenylsilanes and their reactivity in various chemical processes. Alkenylsilanes, such as 5-hexenylsilane, are known for their ability to participate in polymerization reactions to introduce functional groups into polymers . These compounds are valuable in the synthesis of materials with specific properties, as they can be used to modify the structure of polymers during their formation.

Synthesis Analysis

The synthesis of related alkenylsilanes can be complex, with varying yields depending on the methods used. For example, hexakis(trimethylsilyl)disilane, a highly branched and symmetrical organopolysilane, was synthesized through multiple procedures, with the most satisfactory method involving the reaction of tris(trimethylsilyl)silyllithium with 1,2-dibromoethane, yielding 45-50% . This indicates that the synthesis of complex silane compounds can be optimized to achieve higher yields.

Molecular Structure Analysis

The molecular structure of alkenylsilanes is characterized by the presence of alkenyl groups attached to silicon atoms. These structures are crucial for their reactivity and the ability to form polymers with specific characteristics. For instance, the homopolymerization and copolymerization of alkenyldichlorosilanes by reductive coupling lead to high molecular weight polymers that contain unreacted alkenyl groups, which are indicative of the presence of silyl anions and radicals as intermediates in the process .

Chemical Reactions Analysis

Alkenylsilanes undergo various chemical reactions, including polymerization and copolymerization. The organotitanium-catalyzed ethylene polymerization using 5-hexenylsilane as a comonomer results in silane-terminated ethylene/5-hexenylsilane copolymers, demonstrating the compound's ability to act as both a propagating and chain transfer agent in the polymerization process . Additionally, the reductive coupling of alkenyldichlorosilanes produces polymers with unreacted alkenyl groups, suggesting that these groups can participate in further chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of alkenylsilanes and their polymers are determined by their molecular structure. The copolymers produced from 5-hexenylsilane exhibit high activities and narrow polydispersities, with molecular weights inversely proportional to the 5-hexenylsilane concentration . This suggests that the physical properties of these polymers can be finely tuned by adjusting the concentration of the alkenylsilane comonomer. The spectral properties of polysilanes, such as absorption above 330 nm, are indicative of the long chain catenation of silicon atoms in the resulting polymers .

Applications De Recherche Scientifique

The process involves the conversion of technical grade silicon (synthesized by carbon-thermal reduction of quartzites) to trichlorosilane, followed by rectification and hydrogen reduction . The cost of product silicon can be reduced by improving the trichlorosilane synthesis process and equipment .

There are four common trichlorosilane synthesis processes :

These processes are continuously improved and play an important role in silicon surface catalytic processes . Understanding their mechanisms can help find novel applications and obtain new results .

Safety And Hazards

5-Hexenyltrichlorosilane is an irritant substance that may cause irritation by contact with the skin or inhalation of its vapors . It is advised to wear appropriate personal protective equipment such as gloves, goggles, and protective masks during use . During storage and operation, avoid contact with oxidants and acids to avoid the risk of fire or explosion . If skin or eye contact occurs, rinse immediately with plenty of water and seek medical help .

Propriétés

IUPAC Name |

trichloro(hex-5-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYCWJYGNRZAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446088 | |

| Record name | 5-HEXENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hexenyltrichlorosilane | |

CAS RN |

18817-29-3 | |

| Record name | 5-HEXENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

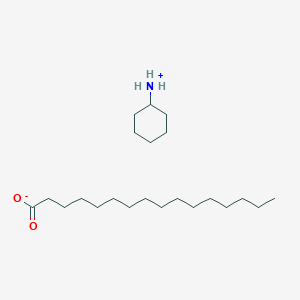

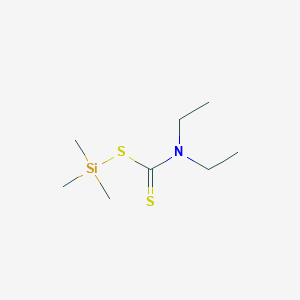

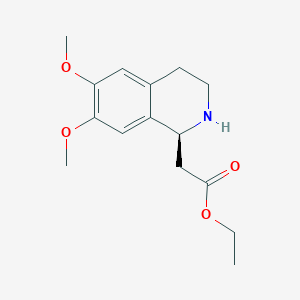

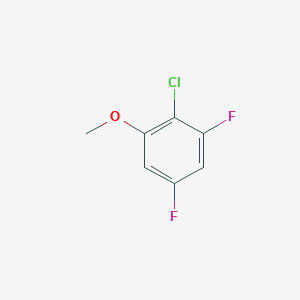

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)